molecular formula C9H16N2O2S B1397072 tert-Butyl (1-carbamothioylcyclopropyl)carbamate CAS No. 1159733-28-4

tert-Butyl (1-carbamothioylcyclopropyl)carbamate

Cat. No. B1397072
M. Wt: 216.3 g/mol
InChI Key: GXULZLWFLXCUBB-UHFFFAOYSA-N
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Description

Tert-Butyl (1-carbamothioylcyclopropyl)carbamate, or TBCC, is an organic compound used in various scientific research applications. It is a versatile compound with a range of biochemical and physiological effects. TBCC is synthesized using a specific method and can be used for a variety of lab experiments.

Scientific Research Applications

Enantioselective Synthesis

  • tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Metalation and Alkylation Studies

  • tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been explored for their potential in metalation and alkylation between silicon and nitrogen (Sieburth et al., 1996).

Synthesis of Spirocyclopropanated Analogues

  • tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to create spirocyclopropanated analogues of certain insecticides, demonstrating its utility in agricultural chemistry (Brackmann et al., 2005).

Role in Atmospheric CO2 Fixation

  • A study on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite highlights its potential in environmental chemistry (Takeda et al., 2012).

Pharmaceutical Intermediates

  • tert-Butyl (1-carbamothioylcyclopropyl)carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).

Pd-catalyzed Amidation Studies

  • Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated, showcasing its relevance in synthetic organic chemistry (Qin et al., 2010).

Deprotection of tert-butyl Carbamates

  • Aqueous phosphoric acid has been used effectively for the deprotection of tert-butyl carbamates, indicating its significance in synthetic methodologies (Li et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, tert-Butyl carbamate, indicates that it should not be used for food, drug, pesticide, or biocidal product use . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(1-carbamothioylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXULZLWFLXCUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-carbamothioylcyclopropyl)carbamate

Synthesis routes and methods

Procedure details

To a suspension of (1-carbamoyl-cyclopropyl)-carbamic acid tert-butyl ester (1.00 g, 4.99 mmol) in 6 mL of THF was added Lawesson's reagent (1.01 g, 2.50 mmol). The pale yellow cloudy reaction mixture was stirred at room temperature for 6 h and then partitioned between 40 mL of ethyl acetate and 15 mL of 0.5 M NaOH solution. The organic phase was washed with 15 mL each of water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel, eluting with 20-60% EtOAc/hexanes, to give 864 mg (80%) of (1-thiocarbamoyl-cyclopropyl)-carbamic acid tert-butyl ester as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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